
4-Methylphenol;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenol;trihydrate, also known as para-cresol, is an organic compound with the chemical formula CH₃C₆H₄(OH). It is a colorless solid that is widely used as an intermediate in the production of other chemicals. It is a derivative of phenol and is an isomer of ortho-cresol and meta-cresol .
Vorbereitungsmethoden
4-Methylphenol;trihydrate can be synthesized through various methods. One common industrial method involves the sulfonation of toluene followed by basic hydrolysis. The process begins with the sulfonation of toluene using sulfuric acid to produce toluene sulfonic acid. This intermediate is then subjected to basic hydrolysis using sodium hydroxide to yield 4-Methylphenol . Another method involves the methylation of phenol using dimethyl sulfate or methyl chloride in the presence of a base such as sodium hydroxide .
Analyse Chemischer Reaktionen
4-Methylphenol;trihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form para-benzoquinone using oxidizing agents such as potassium permanganate.
Reduction: Reduction of para-benzoquinone can yield hydroquinone.
Electrophilic Aromatic Substitution: The hydroxyl group in 4-Methylphenol activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Formation of Salts: It reacts with aqueous sodium hydroxide to form sodium 4-methylphenoxide.
Wissenschaftliche Forschungsanwendungen
4-Methylphenol;trihydrate has a wide range of applications in scientific research and industry:
Biology: It is studied for its role in microbial metabolism and its effects on the environment.
Industry: It is used in the production of pharmaceuticals, fragrances, and dyes.
Wirkmechanismus
The mechanism of action of 4-Methylphenol;trihydrate involves its interaction with various molecular targets and pathways. It is partially lipophilic and strongly binds to plasma proteins. It is metabolized through conjugation, mainly sulfation and glucuronidation . In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Vergleich Mit ähnlichen Verbindungen
4-Methylphenol;trihydrate is similar to other methylphenols such as ortho-cresol and meta-cresol. it is unique in its specific applications and properties:
Ortho-cresol: Used in the production of herbicides and disinfectants.
Meta-cresol: Used in the production of antioxidants and as a precursor to other chemicals.
Phenol: Used as an antiseptic and in the production of plastics and resins.
This compound stands out due to its specific use in the synthesis of antioxidants and its potential neuroprotective properties .
Eigenschaften
CAS-Nummer |
136635-26-2 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
4-methylphenol;trihydrate |
InChI |
InChI=1S/C7H8O.3H2O/c1-6-2-4-7(8)5-3-6;;;/h2-5,8H,1H3;3*1H2 |
InChI-Schlüssel |
UWWAGJZSTBUUAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


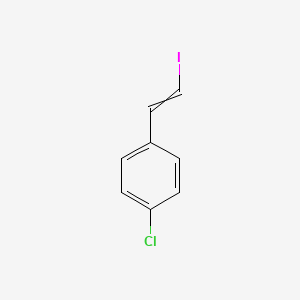
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
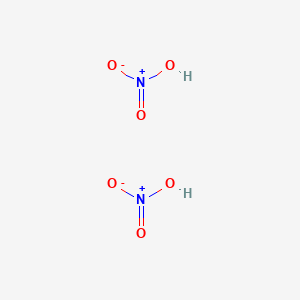
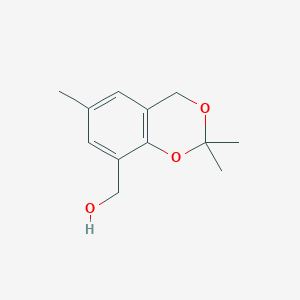
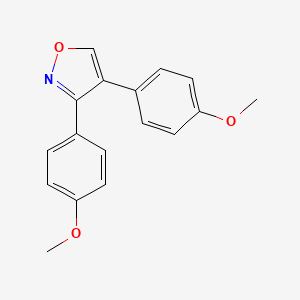
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
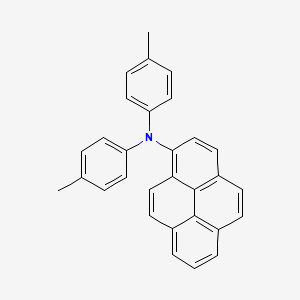
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
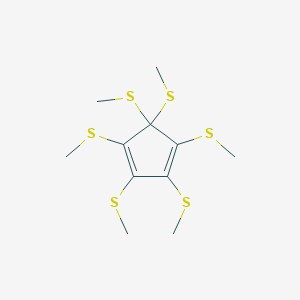
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
